(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol
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Overview
Description
Synthesis Analysis
Unfortunately, specific synthesis information for “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not available in the searched resources .Molecular Structure Analysis
The molecular structure of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not explicitly provided in the searched resources .Chemical Reactions Analysis
Specific chemical reactions involving “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not explicitly provided in the searched resources .Scientific Research Applications
Synthesis and Structural Analysis
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol, a compound related to BINOL derivatives, has been studied for its applications in synthesis and structural analysis. For instance, Weidenbruch et al. (1995) discussed the rearrangement of bis(2,4,6-tri-tert-butylphenyl)stannylene, leading to the synthesis of a donor-free tungsten stannylene complex, which is relevant for understanding the structural properties of such compounds (Weidenbruch et al., 1995).
Asymmetric Synthesis
The compound has also been utilized in asymmetric synthesis. Balaraman and Swamy (2007) describe a high-yielding synthesis of enantiopure 6,6'-di-tert-butyl-1,1'-binaphthalene-2,2'-diol, a derivative of BINOL, which is crucial for asymmetric synthesis applications (Balaraman & Swamy, 2007).
Polymer Chemistry
In polymer chemistry, the related biphenylols have been used to synthesize new bis(ether phthalic anhydride)s, as discussed by Kim and Hay (1993). These compounds have increased thermal stability and are soluble in common organic solvents, which is significant for advanced polymer applications (Kim & Hay, 1993).
Catalyst Development
The compound's derivatives have been instrumental in developing new catalysts. Takaya et al. (1990) developed practical methods for synthesizing BINAPs, which served as excellent ligands for Rh(I)-catalyzed asymmetric hydrogenation, demonstrating the compound's utility in catalysis (Takaya et al., 1990).
Chiral Ligands in Chemical Reactions
Shi, Duan, and Rong (2010) explored the use of chiral ligand derived from the reduction of Schiff base (R)-2,2'-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-1,1'-binaphthyl, demonstrating its effectiveness in asymmetric addition reactions of diethylzinc to aldehydes (Shi, Duan, & Rong, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEFENFAQSHVFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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